Npp1-IN-1
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Overview
Description
Npp1-IN-1 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is a metalloenzyme involved in the hydrolysis of phosphodiester bonds in nucleoside triphosphates, cyclic dinucleotides, and nucleotide sugars, yielding nucleoside 5’-monophosphates as products . NPP1 plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation .
Preparation Methods
The synthesis of Npp1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Formation of this compound: The final step involves the reaction of the intermediates under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Npp1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Npp1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Npp1-IN-1 exerts its effects by inhibiting the enzymatic activity of NPP1. NPP1 hydrolyzes phosphodiester bonds in nucleoside triphosphates, cyclic dinucleotides, and nucleotide sugars, yielding nucleoside 5’-monophosphates as products . By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, leading to the accumulation of nucleoside triphosphates and other substrates. This inhibition affects various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation .
Comparison with Similar Compounds
Npp1-IN-1 is unique compared to other NPP1 inhibitors due to its high potency and selectivity. Similar compounds include:
Adenosine 5’-α,β-methylene-γ-thiotriphosphate: A potent and selective NPP1 inhibitor with a Ki value of 20 nM.
Polyoxometalates: Compounds such as [TiW11CoO40]8- (PSB-POM141) are highly potent and selective NPP1 inhibitors with an allosteric mechanism of inhibition.
Thiazolobenzimidazolone Derivatives: These compounds are potent uncompetitive NPP1 inhibitors with Ki values in the micromolar range.
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H21NO2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-4-(4-naphthalen-1-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C27H21NO2/c1-2-29-26-13-6-5-11-24(26)27-28-25(18-30-27)21-16-14-20(15-17-21)23-12-7-9-19-8-3-4-10-22(19)23/h3-18H,2H2,1H3 |
InChI Key |
IEONKHLDSOXYID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=CO2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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